molecular formula C10H16N4O2 B3429977 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione CAS No. 790232-28-9

6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione

Cat. No. B3429977
CAS RN: 790232-28-9
M. Wt: 224.26 g/mol
InChI Key: ABFVQIXFKQQEOF-UHFFFAOYSA-N
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Description

6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione, also known as 6-AMPD, is an organic compound that was synthesized in the early 1970s. It is a member of the pyrimidine family and has been studied extensively in recent years due to its various applications in the fields of biochemistry and physiology. 6-AMPD is a versatile compound that has been used in research studies to investigate a number of physiological and biochemical processes.

Scientific Research Applications

Pyrimidine Chemistry and Complex Formation

Pyrimidine derivatives, including structures similar to 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione, have been scrutinized for their fascinating variability in chemistry and properties. Studies have summarized the preparation procedures, properties, and complex formation capabilities of these compounds, highlighting their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts in Synthesis

Research into the pyranopyrimidine core, closely related to the compound , underscores its significance as a key precursor in medicinal and pharmaceutical industries. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, facilitated by hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, etc.), showcases the broad applicability and potential of these structures in creating lead molecules for therapeutic use (Parmar, Vala, & Patel, 2023).

Inhibitory Effects on DPP IV

The compound's structural relatives are explored as inhibitors of dipeptidyl peptidase IV (DPP IV), illustrating their potential in treating type 2 diabetes mellitus through the inhibition of GLP-1 and GIP degradation. Such studies highlight the intense research into new DPP IV inhibitors, given the significant role of this enzyme in glucose metabolism (Mendieta, Tarragó, & Giralt, 2011).

Anti-inflammatory Activities

Pyrimidine derivatives demonstrate a broad range of pharmacological effects, including anti-inflammatory properties. The review of recent developments in the synthesis and anti-inflammatory effects of these compounds points to their significant potential in medicinal chemistry. The inhibitory effects against key inflammatory mediators underline the importance of pyrimidines in drug development (Rashid et al., 2021).

Structural Activity Relationships

Further exploration into the structure-activity relationships of pyrimidine derivatives showcases their versatility in exhibiting antimicrobial, anticancer, antitubercular, and other biological activities. Such studies provide valuable insights for designing new compounds with enhanced pharmacological profiles (Natarajan et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione involves the reaction of 5-(Piperidin-1-Yl)barbituric acid with methylamine followed by reduction with sodium borohydride to yield the final product.", "Starting Materials": [ "5-(Piperidin-1-Yl)barbituric acid", "Methylamine", "Sodium borohydride" ], "Reaction": [ "Step 1: 5-(Piperidin-1-Yl)barbituric acid is reacted with excess methylamine in ethanol at reflux temperature for 24 hours.", "Step 2: The resulting mixture is cooled to room temperature and excess methylamine is removed under reduced pressure.", "Step 3: The residue is dissolved in water and sodium borohydride is added slowly with stirring at 0°C.", "Step 4: The reaction mixture is stirred at room temperature for 2 hours and then quenched with dilute hydrochloric acid.", "Step 5: The resulting solid is filtered, washed with water, and dried to yield 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione." ] }

CAS RN

790232-28-9

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

6-amino-1-methyl-5-piperidin-1-ylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N4O2/c1-13-8(11)7(9(15)12-10(13)16)14-5-3-2-4-6-14/h2-6,11H2,1H3,(H,12,15,16)

InChI Key

ABFVQIXFKQQEOF-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)NC1=O)N2CCCCC2)N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N2CCCCC2)N

Origin of Product

United States

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